1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea
Overview
Description
1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methoxyphenyl group through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea typically involves the reaction of 3-(dimethylamino)propylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process. Purification steps, including crystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound is studied for its interactions with biological systems, including its effects on cellular processes and pathways.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[3-(Dimethylamino)propyl]-3-ethylurea: This compound has a similar structure but with an ethyl group instead of a methoxyphenyl group.
1-[3-(Dimethylamino)propyl]-3-phenylurea: This compound features a phenyl group instead of a methoxyphenyl group.
Uniqueness: 1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)9-5-8-14-13(17)15-11-6-4-7-12(10-11)18-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVLFROQJGQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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